molecular formula C11H13N3O B8389700 N-(3-aminophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide

N-(3-aminophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide

Cat. No.: B8389700
M. Wt: 203.24 g/mol
InChI Key: MNWJHSYDOAVULR-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(3-aminophenyl)-2,5-dihydropyrrole-1-carboxamide

InChI

InChI=1S/C11H13N3O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h1-5,8H,6-7,12H2,(H,13,15)

InChI Key

MNWJHSYDOAVULR-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1C(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-isocyanato-3-nitrobenzene (1.125 g, 6.18 mmoles) and pyrrolidine (485 mg, 6.8 mmoles) in DCM (20 mL) was stirred at r.t. for 14 hrs. After concentrated, the mixture was extracted with ethyl acetate. The organic layer was washed with aqueous citric acid solution and dried over MgSO4, followed by hydrogenation with Pd/C (wet, 10%, 0.15 g) under a hydrogen balloon overnight. After filtration and concentration, the reasonable pure N-(3-aminophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide (3, 1.44 g) was used for the next reactions. MS+: 224.2, UV: λ=271.6 nm. 1H NMR: (DMSO) δ7.44 (s, 1H), δ6.78 (m, 1H), δ6.20 (m, 1H), δ3.32 (m, 4H), δ1.83 (m, 4H).
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
485 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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